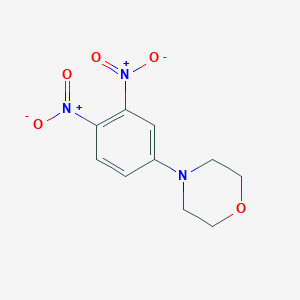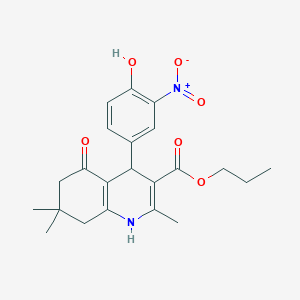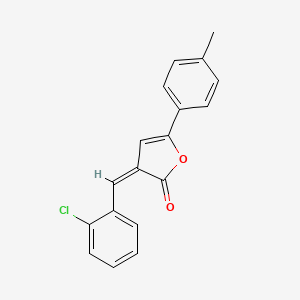
4-(3,4-dinitrophenyl)morpholine
Vue d'ensemble
Description
4-(3,4-dinitrophenyl)morpholine, commonly known as DNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine and has a dinitrophenyl group attached to it. DNPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Applications De Recherche Scientifique
Crystallography and Molecular Structure
Molecular Structure Analysis : The compound 4-(2,4-dinitrophenylsulfanyl)morpholine shows an interesting conformation with the morpholine ring in a chair conformation and the dinitrophenyl fragment connected via a sulfur atom. This structure is further stabilized by intermolecular hydrogen bonds (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Crystal Structure and Hydrogen Bonding : Morpholinium 2,4-dinitrophenolate's crystal structure is determined, showcasing hydrogen bonding between the morpholinium and dinitrophenolate moieties. This study emphasizes the ionic character of hydrogen bonds (Majerz, Głowiak, & Koll, 1996).
Chemical Reaction Mechanisms
Base-Catalysed Reactions : The reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene, in various solvents, is base-catalysed, providing insights into nucleophilic aromatic substitution mechanisms in different solvent conditions (Ayediran, Bamkole, Hirst, & Onyido, 1977).
Aminolysis of Dinitrophenyl Compounds : The study of aminolysis involving 3,4-dinitrophenyl cinnamate and benzoate with morpholine under various conditions sheds light on activation parameters and transition-state structures, enhancing understanding of reaction mechanisms in organic chemistry (Um & Park, 2008).
Spectroscopy and Photophysics
- Spectroscopic Characterization : The synthesis and spectroscopic analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into the structure, absorption spectra, and emission properties of this compound, contributing to the field of photophysics and materials science (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Synthesis and Characterization
- Synthesis of Novel Derivatives : The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, significant for inhibiting tumor necrosis factor alpha and nitric oxide, showcases an efficient synthetic method and contributes to the development of potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
Propriétés
IUPAC Name |
4-(3,4-dinitrophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c14-12(15)9-2-1-8(7-10(9)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUBTRVKXPIHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dinitrophenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)
![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)
![2-(2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-3-isothiazolidinone 1,1-dioxide](/img/structure/B5234309.png)


![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5234331.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5234340.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)